3-(Benzylamino)-N-ethylpropanamide 3-(Benzylamino)-N-ethylpropanamide
Brand Name: Vulcanchem
CAS No.: 1040689-83-5
VCID: VC2619723
InChI: InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
SMILES: CCNC(=O)CCNCC1=CC=CC=C1
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

3-(Benzylamino)-N-ethylpropanamide

CAS No.: 1040689-83-5

Cat. No.: VC2619723

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylamino)-N-ethylpropanamide - 1040689-83-5

Specification

CAS No. 1040689-83-5
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 3-(benzylamino)-N-ethylpropanamide
Standard InChI InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
Standard InChI Key NGXQOMZOLZOBLM-UHFFFAOYSA-N
SMILES CCNC(=O)CCNCC1=CC=CC=C1
Canonical SMILES CCNC(=O)CCNCC1=CC=CC=C1

Introduction

3-(Benzylamino)-N-ethylpropanamide is an organic compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. It is identified by the CAS number 1040689-83-5. This compound is classified as a secondary amide due to the presence of a benzylamine moiety attached to a propanamide backbone. It has garnered interest in various fields of chemistry and biology, particularly as an intermediate in organic synthesis and in biological studies involving enzyme inhibition and protein-ligand interactions .

Synthesis Steps:

  • Reaction Initiation: Benzylamine reacts with ethyl 3-bromopropanoate.

  • Hydrolysis: The ester group is hydrolyzed to form a carboxylic acid.

  • Amidation: The carboxylic acid reacts with ethylamine to form the amide.

Applications:

  • Organic Synthesis: Used as an intermediate.

  • Biological Studies: Involved in enzyme inhibition and protein-ligand interactions.

Research Findings

Research on 3-(Benzylamino)-N-ethylpropanamide highlights its potential in biological studies. While specific biological activity data for this compound is limited, its structural features suggest potential applications in drug development, particularly in modulating enzyme activity or protein interactions.

Biological Activity:

  • Enzyme Inhibition: Potential to inhibit specific enzymes due to its structural properties.

  • Protein-Ligand Interactions: Can interact with proteins, influencing biochemical pathways.

Availability and Suppliers

3-(Benzylamino)-N-ethylpropanamide is available from several suppliers, including EvitaChem, VWR, and CymitQuimica. It is classified as an irritant and is used for research purposes only .

Suppliers:

SupplierProduct Details
EvitaChemCatalog Number: EVT-1674854
VWRSupplier: Matrix Scientific, Hazard: Irritant
CymitQuimicaAvailable upon inquiry

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